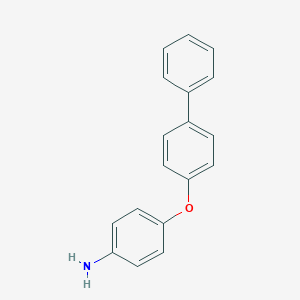

4-(4-Phenylphenoxy)aniline

Description

Structural Attributes and Their Implications for Chemical Research

The molecular structure of 4-(4-phenylphenoxy)aniline is fundamental to its chemical behavior and applications. It consists of an aniline (B41778) unit (a benzene (B151609) ring substituted with an amino group) linked to a phenyl group through an ether linkage. The presence of the amino group (-NH2) makes the compound basic and nucleophilic, allowing it to readily participate in reactions such as diazotization, acylation, and alkylation. geeksforgeeks.org The biphenyl (B1667301) ether framework imparts a degree of conformational flexibility due to rotation around the ether bond, while also contributing to the thermal stability and rigidity of polymers and other materials incorporating this moiety.

| Property | Value |

| IUPAC Name | 4-([1,1'-biphenyl]-4-yloxy)aniline |

| Molecular Formula | C18H15NO |

| Molecular Weight | 261.32 g/mol |

| Appearance | Solid |

This table provides a summary of the key structural and physical properties of this compound.

Role of this compound as a Versatile Synthetic Intermediate

The reactivity of the amino group and the stability of the biphenyl ether backbone make this compound a valuable intermediate in organic synthesis. It serves as a precursor for the creation of a diverse range of more complex molecules with specific functionalities.

One significant application is in the synthesis of polyimides and other high-performance polymers. The diamine nature of related compounds, such as 4,4'-oxydianiline, highlights the utility of the aniline functional group in polymerization reactions. hmdb.ca These polymers often exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and other advanced industries. The incorporation of the bulky phenylphenoxy group can influence the solubility and processing characteristics of the resulting polymers.

Furthermore, derivatives of this compound have been explored in the development of materials with specific optical and electronic properties. For instance, the core structure can be modified to create liquid crystalline materials or compounds with nonlinear optical (NLO) properties. The synthesis of related anilino-quinoline derivatives has been investigated for potential applications in medicinal chemistry, demonstrating the broad scope of aniline compounds in drug discovery. nih.gov The synthesis of various substituted anilines and their subsequent reactions underscore the versatility of this class of compounds as intermediates.

Historical Context and Evolution of Research on Phenylphenoxy Anilines

The study of anilines has a rich history, dating back to the 19th century with the discovery of aniline itself and its subsequent role in the development of synthetic dyes. nih.govpreprints.org The initial focus was on the production of a wide range of colors, which revolutionized the textile industry. preprints.orgebi.ac.uk Over time, the understanding of aniline chemistry deepened, leading to its use in a much broader range of applications beyond colorants.

Research into more complex aniline derivatives, such as those containing phenoxy groups, is a more recent development, driven by the demand for advanced materials with tailored properties. The exploration of polyaniline and its derivatives for their conductive properties from the mid-20th century onwards marked a significant shift in the research landscape. fupress.netfupress.net The synthesis and characterization of various aromatic amines and their polymers have been a continuous area of investigation, with a focus on creating materials for specific electronic, optical, and structural applications. The development of synthetic routes to complex phosphazenes bearing phenylphenoxy side groups further illustrates the evolution of research in this area. researchgate.net The study of phenylphenoxy anilines is part of this broader trend, focusing on how the introduction of specific substituent groups can fine-tune the properties of the resulting molecules and materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c19-16-8-12-18(13-9-16)20-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKKUFIMCFTTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984826 | |

| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-69-9 | |

| Record name | 4-([1,1′-Biphenyl]-4-yloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC60932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 4 Phenylphenoxy Aniline

Classical Synthetic Approaches to 4-(4-Phenylphenoxy)aniline

Traditional methods for the synthesis of this compound have primarily relied on nucleophilic aromatic substitution and metal-catalyzed coupling reactions to construct the key diaryl ether and C-N bonds.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA_r) is a foundational method for forming the diaryl ether core of this compound. This approach typically involves the reaction of a phenoxide with an activated aryl halide. masterorganicchemistry.comlibretexts.org For the synthesis of the precursor to this compound, this would involve the reaction of 4-biphenyloxide (the phenoxide of 4-hydroxybiphenyl) with an aryl halide bearing a nitro group in the para position, such as 4-fluoronitrobenzene. The nitro group is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. byjus.comvaia.com The subsequent reduction of the nitro group to an amine yields the final product.

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The choice of base is crucial for the deprotonation of the phenol (B47542), with common bases including potassium carbonate or sodium hydride. nih.gov

A key consideration in this approach is the reactivity of the aryl halide, which follows the general trend of F > Cl > Br > I for SNA_r reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen. masterorganicchemistry.com

Coupling Reactions in the Synthesis of the Diphenyl Ether Moiety

The Ullmann condensation is a classical copper-catalyzed reaction that provides an alternative route to the diphenyl ether linkage. iitk.ac.inorganic-chemistry.orgmdpi.com This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at high temperatures. sigmaaldrich.comnih.gov For the synthesis of a precursor to this compound, this could involve the reaction of 4-bromobiphenyl (B57062) with 4-aminophenol (B1666318) or, more commonly, a protected version of 4-aminophenol. The use of a protected amine is often necessary to prevent side reactions.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. sigmaaldrich.com However, modern modifications have led to milder reaction conditions through the use of ligands and more efficient copper catalysts.

Modern Catalyst Development in this compound Synthesis

Advances in catalysis have revolutionized the synthesis of arylamines and diaryl ethers, offering milder conditions, broader substrate scope, and higher yields compared to classical methods.

Palladium-Catalyzed Amination Techniques

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. alfa-chemistry.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the direct amination of aryl halides or triflates. In the context of this compound synthesis, this reaction can be employed in two main ways:

Coupling of 4-phenoxyaniline (B93406) with an aryl halide (e.g., bromobenzene).

Coupling of aniline (B41778) with 4-bromophenyl phenyl ether.

The reaction typically utilizes a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, in combination with a bulky, electron-rich phosphine (B1218219) ligand. sigmaaldrich.comorgsyn.orgbeilstein-journals.org The choice of ligand is critical for the efficiency of the catalytic cycle. A variety of ligands have been developed for the Buchwald-Hartwig amination, each with its own advantages depending on the specific substrates. sigmaaldrich.com Common bases used include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS). alfa-chemistry.com

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Pd(OAc)2 / CM-phos | Aryl Mesylate | N-Methylaniline | K3PO4 | Toluene | 110 | 86-92 | orgsyn.org |

| Pd(OAc)2 / X-Phos | 2-Bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Toluene | 100 (MW) | High | beilstein-journals.org |

This table presents data for analogous Buchwald-Hartwig amination reactions to illustrate typical conditions.

Copper-Mediated Arylation Protocols

While palladium catalysis is highly effective, copper-catalyzed C-N and C-O coupling reactions have also seen significant advancements, offering a more economical alternative. Modern copper-catalyzed Ullmann-type reactions can be performed under much milder conditions than their classical counterparts, often with catalytic amounts of copper and the use of ligands. beilstein-journals.orgrsc.orgnih.govacs.orgconnectjournals.com

For the synthesis of this compound, a copper-catalyzed approach could involve the coupling of 4-bromophenyl phenyl ether with ammonia (B1221849) or an ammonia equivalent, or the coupling of 4-phenoxyaniline with an aryl halide. The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly improve the reaction efficiency.

| Catalyst System | Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| CuI / Ligand | Aryl Iodide/Bromide | Aqueous Ammonia | Cs2CO3 | Dioxane | 110 | Excellent | N/A |

| CuI / Ethylene glycol | Aryl Iodide | Alkylamine | K3PO4 | 2-Propanol | 80 | Good | acs.org |

This table presents data for analogous copper-catalyzed amination reactions to illustrate typical conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. ijirset.com In the context of this compound synthesis, several strategies can be employed to create more sustainable processes.

One key aspect is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination and modern copper-catalyzed couplings, are inherently more atom-economical than stoichiometric reactions.

The use of safer solvents is another important consideration. While polar aprotic solvents like DMF and DMSO are common in these syntheses, their toxicity is a concern. Research is ongoing to replace these with greener alternatives, such as water or biorenewable solvents. For instance, some copper-catalyzed C-O coupling reactions have been successfully carried out in water.

Energy efficiency can be improved by developing catalysts that operate at lower temperatures. Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and energy consumption. ajrconline.org

Finally, the use of renewable feedstocks is a long-term goal. While the starting materials for this compound are currently derived from petrochemical sources, future research may explore biosynthetic routes to the key aromatic precursors. The photodegradation of related compounds like 4-nitrophenol (B140041) and aniline using green-synthesized nanoparticles also points towards more environmentally friendly lifecycle considerations for these types of chemicals. nih.gov

Solvent-Free and Aqueous Medium Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern green chemistry principles advocate for their reduction or replacement with more environmentally benign alternatives, such as water, or eliminating them entirely in solvent-free reactions.

While specific, documented solvent-free or purely aqueous syntheses for this compound are not prominently reported in the literature, established green methodologies for related compounds suggest viable pathways. Solvent-free reactions, often facilitated by microwave irradiation, have been successfully used for synthesizing various aniline derivatives. ajol.inforesearchgate.net For instance, the condensation of anilines with other reagents under solvent-free conditions can proceed rapidly and with high yields. ajol.info This approach could theoretically be adapted to the synthesis of this compound, potentially by reacting 4-halophenyl phenyl ether with an ammonia equivalent or 4-phenoxyphenol (B1666991) with an aniline derivative using a solid-supported catalyst under microwave irradiation.

Similarly, the use of water as a reaction medium is a key goal of green chemistry. The synthesis of acetanilide (B955) derivatives has been demonstrated in aqueous media, highlighting the potential for water to replace conventional solvents. sphinxsai.com For a molecule like this compound, a phase-transfer catalyst might be necessary to facilitate the reaction between the less polar organic substrates and an aqueous phase containing a base and potentially a water-soluble catalyst.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. dynamicscience.com.au A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.com The theoretical maximum efficiency is 100%, which is characteristic of rearrangement and addition reactions. libretexts.org

The synthesis of this compound can be approached via two main cross-coupling strategies, each with a distinct atom economy.

Route 1: Ullmann-type C-O Coupling: This route involves the reaction of a phenol with an aryl halide. For this compound, this could involve reacting 4-bromobiphenyl with 4-aminophenol.

C₁₂H₉Br + C₆H₇NO + K₂CO₃ → C₁₈H₁₅NO + KBr + KHCO₃

Route 2: Buchwald-Hartwig C-N Coupling: This pathway involves coupling an amine with an aryl halide. wikipedia.org A plausible synthesis would be the reaction of 4-phenoxyaniline with an aryl halide like bromobenzene, though the more common industrial approach involves coupling an amine with a phenoxy-substituted aryl halide, such as 4-phenoxy-bromobenzene and aniline.

C₁₂H₉OBr + C₆H₇N + NaOtBu → C₁₈H₁₅NO + NaBr + HOtBu

The theoretical atom economy for these hypothetical routes can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 omnicalculator.com

Below is a comparative data table for the atom economy of these two potential synthetic routes.

| Synthetic Route | Reactants | Molecular Weight of Reactants ( g/mol ) | Desired Product | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) |

| Ullmann-type C-O Coupling | 4-Bromobiphenyl (C₁₂H₉Br)4-Aminophenol (C₆H₇NO)Potassium Carbonate (K₂CO₃) | 233.10109.13138.21 | This compound (C₁₈H₁₅NO) | 261.32 | 54.39% |

| Buchwald-Hartwig C-N Coupling | 4-Phenoxy-bromobenzene (C₁₂H₉OBr)Aniline (C₆H₇N)Sodium tert-butoxide (NaOtBu) | 249.1093.1396.10 | This compound (C₁₈H₁₅NO) | 261.32 | 59.58% |

This table presents a simplified calculation. Actual industrial processes may involve different bases or additives.

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via Ullmann or Buchwald-Hartwig reactions proceeds through well-studied catalytic cycles. While specific mechanistic studies for this exact molecule are not widely published, the general mechanisms for these reaction types are applicable.

Ullmann Condensation Mechanism

The traditional Ullmann reaction for forming C-N or C-O bonds is catalyzed by copper. wikipedia.org The generally accepted mechanism for C-N coupling (a Goldberg-type reaction) involves the following key steps nih.govorganic-chemistry.org:

Formation of a Copper(I) Amide: The amine starting material reacts with a base and the Cu(I) catalyst to form a copper(I) amide complex.

Oxidative Addition: The aryl halide oxidatively adds to the copper(I) amide complex, forming a transient Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the final C-N bond of the arylamine product and regenerate a Cu(I) halide species.

Catalyst Regeneration: The Cu(I) halide reacts with another molecule of the amine starting material, regenerating the active copper(I) amide catalyst for the next cycle.

There is ongoing debate about the precise nature of the intermediates, with some studies suggesting alternative pathways that may not involve a discrete Cu(III) species, possibly proceeding through a single-electron transfer (SET) mechanism. nih.gov Computational studies using Density Functional Theory (DFT) are often employed to probe the energetic barriers and transition states of these reactions for specific substrates. mdpi.comresearchgate.net

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful method for C-N bond formation. wikipedia.org The catalytic cycle is widely understood to proceed as follows:

Oxidative Addition: A Pd(0) complex, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate, [Pd(Ar)(X)L₂].

Amine Coordination and Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The final C-N bond is formed in the reductive elimination step, yielding the arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, as it influences the rates of both oxidative addition and reductive elimination and helps prevent catalyst deactivation. beilstein-journals.org

Chemical Reactivity and Advanced Derivatization Strategies of 4 4 Phenylphenoxy Aniline

Reactions Involving the Amine Functional Group

The primary amine group in 4-(4-phenylphenoxy)aniline is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives, from small molecules to high-performance polymers.

Acylation and Sulfonylation Reactions

The nucleophilic amine group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation: This reaction typically involves treating this compound with an acyl chloride or an acid anhydride (B1165640). For instance, reaction with acetic anhydride yields N-[4-(4-phenylphenoxy)phenyl]acetamide. wpmucdn.comvedantu.com This transformation is often used to protect the amine group or to introduce new functional moieties. The reaction proceeds via a nucleophilic acyl substitution mechanism. wpmucdn.com

Sulfonylation: Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. semanticscholar.orgwikipedia.org These reactions are fundamental in medicinal chemistry and for creating functional materials. The resulting sulfonamides are typically non-basic. wikipedia.org

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetic Anhydride | N-[4-(4-Phenylphenoxy)phenyl]acetamide | Acylation |

| This compound | p-Toluenesulfonyl Chloride | N-[4-(4-Phenylphenoxy)phenyl]-4-methylbenzenesulfonamide | Sulfonylation |

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted into versatile diazonium salts. This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). doubtnut.comorganic-chemistry.orglibretexts.org

The resulting 4-(4-phenylphenoxy)benzenediazonium salt is a valuable intermediate that can undergo several transformations:

Sandmeyer Reactions: The diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by various nucleophiles using copper(I) salts as catalysts. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This allows for the introduction of halides (Cl, Br) or a cyano group (CN). wikipedia.orgmasterorganicchemistry.com For example, treatment with CuBr would yield 4-bromo-1-phenoxy-4'-phenylbenzene.

Azo Coupling: The diazonium ion is an electrophile and can attack other activated aromatic rings, such as phenols or anilines, in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. doubtnut.comwikipedia.orgchemguide.co.uk Coupling with phenol (B47542) under basic conditions (pH 9-10) would yield 4-hydroxy-4'-(4-phenylphenoxy)azobenzene. stackexchange.com Coupling with aniline (B41778) under mildly acidic conditions (pH 4-5) would produce 4-amino-4'-(4-phenylphenoxy)azobenzene. stackexchange.com These azo dyes have applications as colorants. wikipedia.org

Table 2: Transformations via Diazonium Salts

| Diazonium Salt From | Reagent | Product Type | Example Product Name |

| This compound | CuBr | Aryl Bromide | 4-Bromo-1-phenoxy-4'-phenylbenzene |

| This compound | CuCN | Aryl Nitrile | 4-Cyano-1-phenoxy-4'-phenylbenzene |

| This compound | Phenol (in NaOH) | Azo Compound | 4-Hydroxy-4'-(4-phenylphenoxy)azobenzene |

| This compound | Aniline (in acid) | Azo Compound | 4-Amino-4'-(4-phenylphenoxy)azobenzene |

Formation of Schiff Bases and Imines

The primary amine of this compound undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. globalconference.inforesearchgate.netinternationaljournalcorner.com The reaction is typically carried out by refluxing the reactants in an alcohol solvent, sometimes with a catalytic amount of acid. globalconference.info For example, reacting this compound with benzaldehyde (B42025) produces N-benzylidene-4-(4-phenylphenoxy)aniline. These compounds and their metal complexes are of interest in coordination chemistry and for their potential biological activities. internationaljournalcorner.comderpharmachemica.com

Polymerization via Amine Reactivity (e.g., polyimides, polyamides)

While this compound itself is a monoamine, its core structure is integral to high-performance polymers. Diamine derivatives containing the phenylphenoxy moiety are key monomers in the synthesis of polyamides and polyimides. nasa.govresearchgate.net

Polyamides: These are synthesized through the polycondensation of a diamine with a diacid chloride. acs.orgnih.govmdpi.com For instance, a diamine like 4,4'-bis(4-aminophenoxy)biphenyl (B85200) reacts with isophthaloyl chloride or terephthaloyl chloride to form aromatic polyamides. These polymers are known for their thermal stability and good mechanical properties. acs.org

Polyimides: These are typically prepared in a two-step process. First, a diamine reacts with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) precursor. nasa.govresearchgate.netnih.gov This precursor is then thermally or chemically cyclodehydrated to form the final polyimide. researchgate.netresearchgate.net Polyimides derived from phenoxy-diamines often exhibit enhanced solubility and processability while maintaining excellent thermal stability, making them suitable for applications in microelectronics and aerospace. nasa.govacs.org

Table 3: Polymer Synthesis Using Related Diamines

| Diamine Monomer | Co-monomer | Polymer Type | Key Properties |

| 4,4'-Bis(4-aminophenoxy)biphenyl | Terephthaloyl Chloride | Polyamide | High thermal stability, good mechanical strength. acs.org |

| 4,4'-Bis(4-aminophenoxy)biphenyl | Pyromellitic Dianhydride | Polyimide | Excellent thermal stability, good dielectric properties, processability. nasa.gov |

| 1,4-Bis(4-amino-2-phenylphenoxy)benzene | Various Dianhydrides | Polyimide | Amorphous, high thermal stability. researchgate.net |

Electrophilic Aromatic Substitution on the Aromatic Rings

The electron-rich aromatic rings of this compound are susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. The amine (-NH₂) and ether (-O-) groups are strong and moderate activating groups, respectively, and are both ortho, para-directing.

Halogenation Reactions

Halogenation of this compound involves the substitution of hydrogen atoms on the aromatic rings with halogens like bromine or chlorine.

Due to the powerful activating nature of the -NH₂ group, direct halogenation of anilines can be difficult to control and often leads to multiple substitutions. beilstein-journals.orgmsu.edu For instance, bromination of aniline typically yields 2,4,6-tribromoaniline (B120722) readily without a catalyst. msu.edu In this compound, the para position on the aniline ring is blocked. Therefore, electrophilic attack is strongly directed to the two ortho positions (C2 and C6) relative to the amine group.

To achieve selective mono-halogenation, several strategies can be employed:

Amine Protection: The reactivity of the aniline ring can be attenuated by protecting the amine group, for example, through acetylation to form an amide. msu.edu The less-activating acetamido group still directs ortho, para, but the reaction is more controllable, allowing for selective halogenation. The protecting group can be removed subsequently via hydrolysis.

Controlled Reaction Conditions: Using mild halogenating agents like N-bromosuccinimide (NBS) or copper(II) halides in specific solvent systems like ionic liquids can promote regioselective halogenation. beilstein-journals.orgnih.govbeilstein-journals.org For example, protocols using CuBr₂ have shown high para-selectivity for unprotected anilines, which would translate to ortho-selectivity in this case. nih.govbeilstein-journals.org

The phenoxy ring is also activated towards electrophilic substitution, with the ether oxygen directing to its ortho and para positions. However, the aniline ring is generally more strongly activated, making it the more likely site of initial halogenation. msu.edumasterorganicchemistry.com

Table 4: Predicted Products of Halogenation

| Reagent | Conditions | Predicted Major Product(s) | Notes |

| Br₂ | Uncontrolled | 2,6-Dibromo-4-(4-phenylphenoxy)aniline | High reactivity of the aniline ring leads to multiple substitutions. msu.edu |

| 1. Acetic Anhydride 2. NBS 3. Hydrolysis | Controlled | 2-Bromo-4-(4-phenylphenoxy)aniline | Protection of the amine group allows for mono-substitution. |

| CuBr₂ in Ionic Liquid | Mild, selective | 2-Bromo-4-(4-phenylphenoxy)aniline | Modern methods can achieve regioselectivity without protection. nih.gov |

Nitration and Sulfonation Studies

The electrophilic substitution reactions of this compound, such as nitration and sulfonation, are governed by the electronic effects of the amino (-NH₂) and the phenoxy (-OAr) substituents. The amino group is a strongly activating, ortho-, para-directing group, while the phenoxy group is also activating and ortho-, para-directing. Due to the para-substitution of the phenoxy group relative to the amino group, the directing effects of both groups reinforce each other, primarily on the aniline ring.

Nitration

Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids can be problematic. The strongly acidic conditions can lead to the protonation of the highly basic amino group, forming the anilinium ion (-NH₃⁺). quora.com This ion is a strongly deactivating, meta-directing group, which would lead to nitration at the meta-position relative to the amino group and significantly slow down the reaction. quora.com Furthermore, the powerful oxidizing nature of the nitrating mixture can cause decomposition and the formation of tarry by-products. libretexts.org

To circumvent these issues, a common strategy involves the protection of the amino group via acetylation. libretexts.org The resulting acetanilide (B955) is still an ortho-, para-director but is less activating than the amino group, allowing for a more controlled reaction. libretexts.org In the case of this compound, this would involve the following steps:

Acetylation: Reaction with acetic anhydride to form N-(4-(4-phenylphenoxy)phenyl)acetamide.

Nitration: The nitration of the acetylated compound would be expected to occur on the activated aniline ring. The primary positions for electrophilic attack are ortho to the acetylamino group (positions 3 and 5). Due to the steric hindrance from the bulky phenoxy group, nitration would likely favor the position further away from it.

Hydrolysis: Removal of the acetyl group by acid or base-catalyzed hydrolysis to yield the nitro-substituted this compound.

Research on the nitration of 4-nitro-2-phenoxyaniline (B44701) has been reported in the context of synthesizing pharmaceutical intermediates. researchgate.net While a different isomer, this work underscores the feasibility of introducing a nitro group onto a phenoxyaniline (B8288346) core. researchgate.net

Sulfonation

Similar to nitration, the sulfonation of this compound is an electrophilic aromatic substitution. The reaction typically involves heating with concentrated sulfuric acid or oleum. The amino group's high basicity again presents a challenge in the strongly acidic medium. quora.com

The sulfonation of anilines is known to be temperature-dependent. At lower temperatures, the kinetically controlled product, the ortho-aminobenzenesulfonic acid, is often favored. At higher temperatures, the thermodynamically more stable para-isomer is the major product. For this compound, the para position is already occupied, so sulfonation would be directed to the ortho positions (3 and 5).

A study on the rearrangement of arylsulfamates to para-sulfonyl anilines suggests that C-sulfonation of anilines can be achieved under specific conditions. mdpi.com Patents have described the sulfonation of related diaryl ethers, such as phenyl-a-naphthyl ether, by treatment with sulfuric acid, indicating that the ether linkage is stable under these conditions. google.com.pg The synthesis of sulfonated polyaniline from the polymerization of 4-aminodiphenylamine-2-sulfonic acid also points to the chemical accessibility of sulfonated diaryl amine structures. researchgate.net The sulfonation of this compound would likely yield 2-amino-5-(4-phenylphenoxy)benzenesulfonic acid as the major product, especially at elevated temperatures.

Modifications of the Ether Linkage and Phenyl Rings

Cleavage and Formation of Ether Bonds (if applicable for derivatization)

The diaryl ether bond in this compound is generally stable. However, its cleavage or formation can be considered in the context of derivatization or alternative synthetic routes.

Cleavage of the Ether Bond

Cleavage of diaryl ethers typically requires harsh reaction conditions. While extensive research exists on the cleavage of the β-O-4 ether linkage in lignin (B12514952), a model for biomass conversion, these conditions often involve specific catalysts and may not be directly transferable. rsc.orgfrontiersin.orgacs.orgrsc.org These studies often employ metal catalysts (e.g., palladium, ruthenium, nickel) or strong acidic or basic conditions to break the C-O bond. rsc.orgacs.orgrsc.org For instance, base-catalyzed depolymerization of lignin models proceeds via heterolytic cleavage of the ether bond. frontiersin.orgresearchgate.net In the context of this compound, such cleavage would result in the formation of 4-aminophenol (B1666318) and 4-phenylphenol (B51918), breaking down the core structure. This is generally not a desirable derivatization strategy unless the goal is to confirm the structure or to synthesize fragments.

Formation of the Ether Bond

The formation of the diaryl ether linkage is a key step in the synthesis of this compound itself and its derivatives. The most common method for this is the Ullmann condensation. google.com This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. google.com For synthesizing the parent compound, this could involve the reaction of 4-bromonitrobenzene with 4-phenylphenol, followed by reduction of the nitro group. The use of cesium carbonate as a base in DMF has been shown to be efficient for this reaction with unactivated aryl halides. google.com

Modern variations of this reaction, including palladium-catalyzed methods, have also been developed for the synthesis of diaryl ethers, sometimes under milder conditions. These synthetic strategies are crucial for creating derivatives with different substitution patterns on either of the phenyl rings.

Functionalization of Peripheral Phenyl Moieties

The structure of this compound offers two distinct phenyl rings that can be functionalized: the aniline ring and the terminal phenyl ring of the biphenyl (B1667301) system.

The reactivity of the aniline ring towards electrophilic substitution is dominated by the powerful activating effect of the amino group, as discussed in section 3.2.2. Therefore, reactions like halogenation, nitration, or sulfonation will overwhelmingly occur on this ring.

Functionalization of the peripheral phenyl ring (the one not attached to the ether oxygen) is more challenging due to its lower reactivity compared to the highly activated aniline ring. To achieve selective functionalization on this ring, one would typically need to start with a pre-functionalized 4-phenylphenol and then construct the diaryl ether. For example, one could start with a nitrated or halogenated 4-phenylphenol, couple it with a protected 4-aminophenol derivative, and then deprotect to obtain the final product with functionalization on the peripheral ring.

Alternatively, modern cross-coupling reactions could potentially be used on a di-halogenated precursor. For instance, a molecule like 4-(4-bromophenoxy)-N-(4-bromophenyl)amine could undergo selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by exploiting the differential reactivity of the two C-Br bonds. However, controlling the selectivity would be a significant synthetic challenge. Research into the functionalization of biphenyl moieties in other molecular systems indicates that such modifications are feasible and can be used to tune the electronic and steric properties of the molecule. researchgate.netrsc.org

Computational and Theoretical Investigations of 4 4 Phenylphenoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its reactivity and optical properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.govdergipark.org.tr A common approach involves using a hybrid functional, such as B3LYP, with a suitable basis set like 6-31G* or higher, to optimize the molecular geometry and calculate electronic properties. nih.govscholarsresearchlibrary.com Key among these properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The distribution of these orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For 4-(4-phenylphenoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom's lone pair, while the LUMO is likely distributed across the biphenyl (B1667301) moiety. The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity and greater polarizability.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: These values are representative and derived from typical DFT calculations on analogous aromatic compounds, as specific data for this compound is not readily available in published literature.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.20 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 4.25 | Chemical reactivity and stability |

The presence of single bonds in this compound, specifically the C-O ether bond and the C-C bond linking the phenyl rings, allows for rotational freedom, leading to various spatial arrangements or conformers. Conformer analysis is computationally performed by systematically rotating the key dihedral angles and calculating the potential energy at each step to generate a Potential Energy Surface (PES). researchgate.netresearchgate.net

The PES maps the energy landscape of the molecule, identifying low-energy valleys that correspond to stable conformers and high-energy peaks that represent the transition states between them. researchgate.netum.es For this compound, the most significant dihedral angles would be C(aniline ring)-O-C(phenoxy ring) and C(phenoxy ring)-C(phenyl ring). DFT calculations would be used to find the optimized geometries and relative energies of these conformers. The results typically reveal a few stable conformers with distinct energy levels, the populations of which can be estimated using Boltzmann statistics.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound Note: This table is illustrative, showing the kind of results expected from a PES scan. Specific calculations for this molecule are not available in the literature.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Conformer 1 (Global Minimum) | 0.00 | Most stable, likely a twisted, non-planar structure. |

| Conformer 2 | 1.5 | Slightly higher energy conformer with different ring orientations. |

| Conformer 3 | 3.2 | Less stable conformer, potentially with more steric hindrance. |

Density Functional Theory (DFT) Studies of Molecular Orbitals

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations describe static molecular states, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field (e.g., CHARMM, TraPPE) to describe the forces between them.

For this compound, an MD simulation would model the molecule's movements, including bond vibrations, angle bending, and torsional rotations, often within a simulated solvent environment to mimic solution-phase behavior. These simulations can reveal the flexibility of the molecule, the accessible conformational space, and the timescale of transitions between different conformers. nih.gov Analysis of the MD trajectory can provide information on structural stability, intramolecular interactions, and how the molecule interacts with its surroundings.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jp Theoretical studies can map the entire reaction pathway from reactants to products, identifying intermediates and transition states. beilstein-journals.orgnih.gov For this compound, potential reactions include electrophilic aromatic substitution on the aniline or phenoxy rings, or reactions involving the amino group, such as aminolysis or oxidation. nih.govnih.gov

By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, researchers can predict the most likely reaction mechanism and its kinetics. sumitomo-chem.co.jpbeilstein-journals.org For example, a study on the aminolysis of chlorothiophosphates with anilines used theoretical calculations to propose front-side and back-side nucleophilic attack mechanisms. nih.gov Similar methods could be applied to predict how this compound would react with various reagents, providing valuable guidance for synthetic chemistry. researchgate.netrsc.org

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, vibrational frequencies) for Research Validation

Computational methods are widely used to predict spectroscopic data, which serves as a crucial tool for validating and interpreting experimental results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. researchgate.netresearchgate.net These calculations can predict the chemical shift for each nucleus in the molecule. For this compound, this would help in assigning the complex array of signals from the three distinct aromatic rings and the amine protons. Online tools and algorithms can simulate realistic NMR spectra based on these calculations. chemaxon.comnmrdb.orgcolostate.edu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the functional groups present. Actual values depend on the solvent and specific electronic environment.

| Proton Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -NH₂ | ~3.5 - 4.5 |

| Aromatic H (Aniline ring, ortho to -NH₂) | ~6.7 - 6.9 |

| Aromatic H (Aniline ring, ortho to -O-) | ~6.9 - 7.1 |

| Aromatic H (Phenoxy & Phenyl rings) | ~7.1 - 7.6 |

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. materialsciencejournal.orgtsijournals.com These calculated frequencies correspond to specific normal modes of vibration, such as N-H stretching, C-O-C ether stretching, and various aromatic C-H and C-C bending and stretching modes. scholarsresearchlibrary.comresearchgate.net By comparing the calculated spectrum with experimental FT-IR and Raman spectra, scientists can confirm the molecular structure and make detailed assignments of the observed vibrational bands. scholarsresearchlibrary.comworktribe.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. scholarsresearchlibrary.com

Table 4: Predicted Major Vibrational Frequencies for this compound Note: These are characteristic frequency ranges. Precise values would be obtained from specific DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| N-H Scissoring | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1340 |

| Asymmetric C-O-C Stretch | 1200 - 1270 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Advanced Material Science Applications of 4 4 Phenylphenoxy Aniline As a Precursor

Utilization in High-Performance Polymer Synthesis

The molecular architecture of 4-(4-Phenylphenoxy)aniline makes it an ideal monomer for the synthesis of a variety of high-performance polymers. These polymers are sought after for their exceptional thermal, mechanical, and chemical resistance, finding use in demanding applications within the aerospace, electronics, and automotive industries.

Precursor for Polyimides and Poly(amide-imide)s

Aromatic polyimides are a class of polymers known for their outstanding thermal stability, chemical resistance, and mechanical strength. researchgate.net The synthesis of polyimides typically involves a two-step process. vt.edu First, a dianhydride is reacted with a diamine, such as this compound, in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu This precursor is then cyclized through thermal or chemical means to form the final polyimide. vt.edu The incorporation of the this compound moiety into the polyimide backbone can enhance solubility and processability without significantly compromising thermal stability. researchgate.net

Poly(amide-imide)s (PAIs) combine the excellent mechanical properties of polyamides with the high thermal stability of polyimides. The synthesis of PAIs can involve the reaction of a diamine with a tricarboxylic acid anhydride (B1165640) chloride. By utilizing this compound as the diamine component, researchers can tailor the properties of the resulting PAIs, achieving a balance of high-temperature performance and solubility in organic solvents. mdpi.com The synthesis often proceeds through a two-step solution polycondensation, yielding poly(amide-amic acid) intermediates that are subsequently converted to the final PAI. researchgate.net

Table 1: Representative Polyimides and Poly(amide-imide)s Derived from this compound and Analogs

| Polymer Type | Diamine Monomer | Dianhydride/Diacid Chloride | Key Properties |

| Polyimide | 1,4-bis[4-(4-aminophenoxy)phenyl]-2,3,5,6-tetraphenylbenzene | Various tetracarboxylic dianhydrides | Amorphous, Glass Transition Temperatures (Tg) of 289-352°C researchgate.net |

| Poly(amide-imide) | 4-[4′-(hydrazinocarbonyl)phenoxy]-2-pentadecylbenzohydrazide | Aromatic dianhydrides | Medium to high molecular weight, good thermal stability researchgate.net |

| Poly(amide-imide) | N,N′-bis(4-aminophenyl)-5-(n-alkyloxy)isophthalamides | Pyromellitic dianhydride | Tough, flexible, and transparent films researchgate.net |

Monomer for Poly(ether imide)s and Poly(ether amide)s

Poly(ether imide)s (PEIs) are a subclass of polyimides that contain ether linkages in their polymer backbone. These ether linkages impart increased flexibility and improved processability, particularly melt processability, compared to traditional aromatic polyimides. google.comgoogle.com The use of this compound and its derivatives as monomers allows for the introduction of ether groups, leading to PEIs with high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents. researchgate.netresearchgate.net

Similarly, poly(ether amide)s benefit from the incorporation of ether linkages, which can improve solubility and processing characteristics. Research has shown that poly(ether amide)s synthesized from diamines containing phenoxy groups exhibit good thermal stability and can form strong, flexible films.

Table 2: Properties of Poly(ether imide)s Synthesized from a Diamine Analog

| Dianhydride Reactant | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

| BPADA | Data not available | 280 | 558 |

| 6FDA | Data not available | Data not available | Data not available |

| ODPA | Data not available | Data not available | Data not available |

| BPDA | Data not available | Data not available | Data not available |

| BTDA | Data not available | Data not available | Data not available |

| PMDA | Data not available | Data not available | Data not available |

| Note: This data is for a series of fluorinated poly(ether imide)s synthesized from 1,4-bis-[{2'-trifluromethyl 4'-(4''-aminophenyl)phenoxy}] benzene (B151609), an analog of this compound. researchgate.net |

Role in Aromatic Polyamides and Polyesters Research

Aromatic polyamides, often referred to as aramids, are known for their high strength and heat resistance. The properties of these polymers can be fine-tuned by the selection of the diamine and diacid chloride monomers. mdpi.com The incorporation of bulky side groups or flexible ether linkages, such as those present in this compound, can disrupt chain packing, leading to improved solubility. mdpi.com This allows for easier processing while maintaining good thermal stability. mdpi.com

In the realm of polyesters, which are generally synthesized through the polycondensation of a diol with a dicarboxylic acid, the use of monomers derived from this compound is less common. However, the structural motifs of this diamine can be found in precursors for specialized polyesters, such as those used in the creation of dendrimers and other complex macromolecular architectures. mdpi.com The phenoxy-phenyl structure can be a component of the repeating units in these polyesters, contributing to their thermal and mechanical properties. mdpi.com

Integration into Organic Electronic and Optoelectronic Materials Research

The unique electronic properties of this compound, arising from its electron-rich aniline (B41778) and phenylphenoxy groups, make it a valuable precursor for materials used in organic electronic and optoelectronic devices.

Precursor for Organic Light-Emitting Diode (OLED) Components

In the field of Organic Light-Emitting Diodes (OLEDs), materials capable of efficient charge transport and light emission are crucial. The triphenylamine (B166846) unit, which is structurally related to this compound, is a common building block for hole-transporting materials (HTMs). These materials facilitate the movement of positive charge carriers (holes) towards the emissive layer of the OLED. The phenylphenoxy group in this compound can be utilized to tune the electronic properties and morphology of the resulting materials.

While direct use of this compound in OLEDs is not extensively documented, its structural elements are present in more complex molecules designed for these applications. For instance, derivatives containing triphenylamine and carbazole (B46965) units, which share structural similarities, are synthesized for use in OLEDs. researchgate.net

Building Block for Organic Photovoltaic (OPV) Materials

Organic photovoltaics (OPVs) offer a promising route to low-cost, flexible solar energy conversion. The active layer of an OPV device typically consists of a blend of an electron donor and an electron acceptor material. sigmaaldrich.cn Small molecule donors are an area of active research, and the design of these molecules is critical to device performance. sigmaaldrich.cn

The this compound scaffold can serve as a core or a peripheral group in the design of new donor materials for OPVs. Its electron-donating nature is a desirable characteristic for the donor component. By chemically modifying this precursor, researchers can create novel small molecules with tailored absorption spectra, energy levels, and morphologies to optimize the performance of OPV devices.

Role in Organic Field-Effect Transistor (OFET) Active Layers

Organic Field-Effect Transistors (OFETs) are electronic devices that utilize an organic semiconductor material as the active channel layer. The performance of an OFET, including charge carrier mobility and the on/off ratio, is intrinsically linked to the molecular structure, ordering, and film morphology of this organic semiconductor.

While various aniline derivatives and polymers containing phenoxy groups are investigated for their semiconducting properties, there is a notable lack of specific research in publicly available literature on the direct application or detailed investigation of this compound as a precursor for active layers in OFETs. The synthesis of larger, more complex molecules for this purpose often requires monomers with two reactive groups (such as diamines) to build up a polymer chain, whereas this compound is a monoamine. While it could theoretically be used to functionalize a polymer backbone or act as an end-capping agent, specific research detailing such a role for this compound in OFETs is not readily found.

Development of Functional Advanced Materials

The development of advanced materials relies on the design of novel monomers that can be polymerized to yield materials with desired characteristics. The rigid, aromatic structure of this compound makes it a candidate for incorporation into high-performance polymers.

Polyimides are a class of high-performance polymers frequently used in gas separation membranes due to their excellent thermal stability and mechanical strength. These polymers are typically synthesized through the polycondensation of a dianhydride and a diamine. The chemical structure of the diamine monomer is critical as it dictates the polymer chain packing and the fractional free volume, which in turn control the permeability and selectivity of the resulting membrane. ontosight.airesearchgate.net

A search of the scientific literature reveals extensive research on various aromatic diamines for gas separation membranes, including those containing fluoro groups or bulky side groups to enhance performance. ontosight.aiontosight.aisolubilityofthings.com For example, research into polyimides based on the 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) dianhydride is common due to the high gas permeabilities observed in the resulting polymers. ontosight.airesearchgate.net However, there is no significant body of research detailing the use of the monoamine this compound as a primary precursor for gas separation membranes. Its monofunctional nature precludes it from acting as a chain-extending monomer in polyimide synthesis, and studies on its use as a modifying agent or end-capper for such membranes are not prominent in the available literature.

High-performance polymers are essential in the formulation of advanced coatings and adhesives that require thermal stability and strong adhesion. Epoxy resins and polyimides are often used in these applications. nih.gov The incorporation of specific chemical moieties can enhance properties like thermal resistance and mechanical strength. For instance, research has been conducted on related compounds like 3-chloro-2-(2-phenylphenoxy)aniline in the formulation of epoxy resins for high-performance applications. nih.gov

Despite the potential for the phenoxy-phenyl structure to impart desirable properties, specific research studies focusing on the synthesis and performance of coatings or adhesives derived directly from this compound are not found in a review of the available scientific literature.

Advanced composites, such as fiber-reinforced polymers, require a matrix material that is thermally stable and mechanically robust to effectively transfer load between the reinforcing fibers. High-temperature polymers, including polyimides, are often used as the matrix in these composites for aerospace and other demanding applications. nih.gov The properties of the composite are highly dependent on the chemistry of the polymer matrix.

The synthesis of these matrix polymers often involves precursors that can be cross-linked at high temperatures. Aniline derivatives, such as those containing phenylethynyl groups, have been investigated as reactive end-capping agents for polyimide oligomers, which can then be thermally cured to form a cross-linked network suitable for composite applications. nih.gov This demonstrates a potential role for functionalized anilines in the field. However, there is a lack of specific published research detailing the use of this compound as a precursor, either as a modifying agent or as a building block for a polymer matrix, in the context of advanced composites research.

Exploration of 4 4 Phenylphenoxy Aniline in Supramolecular Chemistry

Self-Assembly Phenomena Involving 4-(4-Phenylphenoxy)aniline Derivatives

The self-assembly of molecules is a spontaneous process in which individual components organize into ordered structures. The molecular structure of this compound derivatives, featuring a rigid aromatic backbone and hydrogen-bonding capable amine and ether groups, makes them ideal candidates for directed self-assembly.

Derivatives of this compound can be designed to self-assemble into various architectures, such as liquid crystals and organogels. For instance, the introduction of long alkyl chains to the aniline (B41778) nitrogen or the phenyl ring can induce liquid crystalline phases. The balance between the rigid aromatic core and the flexible alkyl chains, along with intermolecular π-π stacking and hydrogen bonding, would govern the formation and stability of these mesophases. The specific type of liquid crystalline phase (e.g., nematic, smectic) would be dependent on the length and position of the alkyl substituents.

Furthermore, derivatization of the aniline group to form amides or ureas can enhance the hydrogen-bonding capabilities, leading to the formation of one-dimensional tapes or fibrous networks. These networks can then entangle to form the superstructure of an organogel, capable of immobilizing solvent molecules within its matrix. The gelation properties would be highly dependent on the nature of the derivative, the solvent used, and temperature.

Table 1: Hypothetical Self-Assembled Structures of this compound Derivatives

| Derivative Class | Potential Self-Assembled Structure | Driving Intermolecular Forces |

| N-Alkyl-4-(4-phenylphenoxy)anilines | Liquid Crystals | π-π stacking, van der Waals forces |

| 4-(4-Phenylphenoxy)phenyl-ureas/amides | Organogels, 1D Tapes | Hydrogen bonding, π-π stacking |

| Schiff base derivatives | Mesomorphic phases | Dipole-dipole interactions, π-π stacking |

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. The defined shape and electronic properties of this compound derivatives can be exploited to create host systems for the selective recognition of small molecules or ions.

By incorporating this compound into larger macrocyclic or cage-like structures, a cavity can be created that is lined with the phenylphenoxy groups. The biphenyl (B1667301) ether units can provide a hydrophobic pocket, while the aniline nitrogen, or derivatives thereof, can act as a hydrogen bond donor or acceptor site. This would allow for the selective binding of guests that are complementary in size, shape, and chemical nature.

For example, a calixarene (B151959) or a cyclophane scaffold functionalized with multiple this compound units could potentially encapsulate neutral aromatic guests through a combination of π-π stacking and hydrophobic interactions within its cavity. The binding affinity and selectivity could be tuned by modifying the size of the macrocycle and the specific substituents on the aniline moiety. Spectroscopic techniques such as NMR and UV-Vis titration would be instrumental in studying these host-guest interactions and determining the binding constants.

Table 2: Potential Host-Guest Systems Based on this compound Derivatives

| Host Architecture | Potential Guest Molecules | Primary Binding Interactions |

| Calix[n]arene-based host | Aromatic hydrocarbons (e.g., benzene (B151609), toluene) | π-π stacking, hydrophobic effect |

| Cyclophane-based host | Fullerenes, planar aromatic molecules | van der Waals forces, π-π stacking |

| Macrocycle with aniline-derived binding sites | Anions (e.g., chloride, bromide) | Hydrogen bonding |

Development of Supramolecular Architectures and Networks

The development of extended supramolecular architectures and networks from molecular building blocks is a key goal in materials science. This compound and its derivatives can serve as versatile nodes or linkers in the construction of such networks, including metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs).

The aniline group is a well-known coordinating ligand for a variety of metal ions. Reaction of this compound or its derivatives bearing additional coordinating sites with metal salts could lead to the formation of coordination polymers and MOFs. The structure and dimensionality of these networks would be dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. The bulky phenylphenoxy groups could influence the porosity and topology of the resulting framework.

In the absence of metal ions, the propensity of the aniline group to form strong hydrogen bonds can be utilized to construct HOFs. For instance, co-crystallization of this compound with complementary hydrogen-bonding partners, such as carboxylic acids or other N-heterocycles, could result in the formation of robust, porous frameworks. The design of the derivative and the choice of the co-former would be crucial in directing the assembly towards a desired network topology with specific pore sizes and functionalities. These materials could have potential applications in gas storage, separation, and catalysis.

Table 3: Examples of Supramolecular Networks from this compound Building Blocks

| Network Type | Building Blocks | Key Linkages | Potential Properties |

| Metal-Organic Framework (MOF) | This compound derivative, Metal ions (e.g., Zn²⁺, Cu²⁺) | Coordination bonds | Porosity, Catalytic activity |

| Hydrogen-Bonded Organic Framework (HOF) | This compound, Carboxylic acid co-former | Hydrogen bonds (N-H···O, O-H···N) | Guest inclusion, Proton conductivity |

| Coordination Polymer | Schiff base derivative of this compound, Metal ions | Metal-ligand coordination | Luminescence, Magnetic properties |

Advanced Analytical and Spectroscopic Characterization Methodologies for 4 4 Phenylphenoxy Aniline in Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and for confirming the molecular weight of 4-(4-phenylphenoxy)aniline. researchgate.net This technique measures the mass-to-charge ratio (m/z) with high accuracy, typically to within a few parts per million (ppm). For this compound (C₁₂H₁₁NO), the expected monoisotopic mass is 185.08406 u. HRMS analysis can confirm this mass with a very low margin of error, which is critical for distinguishing it from other compounds with the same nominal mass. miamioh.edualgimed.com

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺·) at m/z 185, which is often the base peak, indicating a relatively stable molecular structure. chemicalbook.com The fragmentation pattern provides further structural confirmation. uni-saarland.delibretexts.org Key fragmentation pathways include the loss of a hydrogen atom to form a stable ion at m/z 184, and cleavage of the ether bond. This can lead to fragments corresponding to the phenoxy group (C₆H₅O⁺, m/z 93) and the aminophenyl group (C₆H₆N⁺, m/z 92), although the most prominent fragments often arise from complex rearrangements. chemicalbook.com

Table 1: Key Mass Spectrometry Data for this compound

| Ion/Fragment | m/z (Observed) | Interpretation |

| [M]⁺· | 185.0 | Molecular Ion |

| [M-H]⁺ | 184.0 | Loss of a hydrogen atom |

| [C₆H₅O]⁺ | 93.0 | Phenoxy group fragment |

| [C₆H₄NH₂]⁺ | 92.0 | Aminophenyl group fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of this compound in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons appear as a complex series of multiplets in the range of δ 6.6-7.4 ppm. chemicalbook.com The protons on the aniline (B41778) ring are typically shifted to higher field (lower ppm) compared to those on the unsubstituted phenyl ring due to the electron-donating effect of the amino group. The two protons ortho to the amino group and the two protons meta to the amino group on the aniline ring often appear as distinct doublets. The five protons of the phenyl group attached to the oxygen atom also give rise to signals in the aromatic region. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms attached to the nitrogen and oxygen atoms are significantly deshielded and appear at characteristic chemical shifts. The aromatic carbons typically resonate in the range of δ 115-160 ppm.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 6.6 - 7.4 |

| ¹H | -NH₂ | Variable (broad singlet) |

| ¹³C | Aromatic C-H | 115 - 130 |

| ¹³C | Aromatic C-N | ~140 - 150 |

| ¹³C | Aromatic C-O | ~150 - 160 |

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, especially in the crowded aromatic region, advanced 2D-NMR techniques are employed. sdsu.eduyoutube.comyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the same aromatic ring, helping to differentiate the spin systems of the aniline and phenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.educolumbia.edu This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). sdsu.educolumbia.edu This is particularly useful for establishing the connectivity between the two aromatic rings through the ether linkage, by observing correlations between the protons on one ring and the carbons on the other.

Solid-State NMR for Polymer Analysis

When this compound is used as a monomer to synthesize polymers, such as polyamides or polyimides, solid-state NMR (ssNMR) becomes a crucial analytical tool. nih.gov Unlike solution NMR, ssNMR provides information about the structure, dynamics, and phase separation in the solid state. rsc.orgnih.gov For polymers derived from this compound, ¹³C and ¹⁵N ssNMR can be used to confirm the incorporation of the monomer into the polymer backbone, identify the different polymer chain conformations, and study the molecular mobility of different parts of the polymer. nih.govresearchgate.net For instance, ssNMR can reveal details about the packing of the polymer chains and the presence of different crystalline or amorphous domains. rsc.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Material Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to analyze materials containing this compound. materialsciencejournal.org

The FTIR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ region. A strong absorption band corresponding to the asymmetric C-O-C stretching of the diaryl ether is a key feature, typically found around 1240 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the molecule. researchgate.net In studies of polymers derived from this compound, these techniques can be used to monitor the polymerization reaction and to characterize the final material.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretching (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aromatic C=C stretching | 1400 - 1600 |

| C-N stretching | 1250 - 1350 |

| Asymmetric C-O-C stretching | ~1240 |

X-ray Diffraction Studies of Crystalline Forms and Derivatives

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional crystal structure of this compound and its derivatives. Single-crystal XRD can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This includes the dihedral angle between the two phenyl rings, which is a key conformational parameter. While specific crystallographic data for this compound itself may not be widely published, studies on analogous aniline derivatives provide insights into the expected crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.net

Powder XRD can be used to identify the crystalline phases of the compound and to assess its purity. rasayanjournal.co.inresearchgate.net For polymers synthesized from this compound, XRD is used to determine the degree of crystallinity and to characterize the morphology of the material.

Advanced Chromatographic Techniques (e.g., GPC for polymers, HPLC for purity assessment in synthesis research)

Chromatographic techniques are essential for the separation and purification of this compound and for the characterization of polymers derived from it.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound synthesized in a research setting. Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, can effectively separate the target compound from starting materials, by-products, and other impurities. A UV detector is commonly used for detection, as the aromatic rings provide strong chromophores.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a vital technique for characterizing the molecular weight and molecular weight distribution of polymers synthesized from this compound. selectscience.netwarwick.ac.uk In GPC, the polymer solution is passed through a column packed with porous gel; larger polymer chains elute first, while smaller chains are retained longer. selectscience.net By calibrating the system with polymer standards of known molecular weight, the average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. kpi.ualcms.cz This information is critical for understanding the relationship between the polymer's structure and its physical properties.

Future Research Directions and Emerging Paradigms for 4 4 Phenylphenoxy Aniline

Integration into Novel Catalytic Systems and Ligand Design

The unique electronic and steric properties of 4-(4-Phenylphenoxy)aniline make it a promising candidate for the development of advanced catalytic systems. The nitrogen atom of the aniline (B41778) group can serve as a coordination site for transition metals, forming the basis for new ligands.

Future research is anticipated to focus on harnessing this compound as a key component in ligand design for homogeneous catalysis. mdpi.com The design of ligands is crucial in developing effective transition metal catalysts for selective chemical transformations. nih.gov The bulky 4-phenylphenoxy substituent can influence the steric environment around a metal center, which can be exploited to control the regio- and enantioselectivity of catalytic reactions. nih.gov For instance, incorporating this aniline derivative into pincer-type ligands could yield robust and stable catalysts for processes like hydrogenation, dehydrogenation, and cross-coupling reactions. mdpi.com The electronic properties of the ligand, influenced by the phenylphenoxy group, can also be tuned to adjust the redox potential and reactivity of the metal center, a critical factor in catalytic performance. cmu.edu Researchers may explore the synthesis of chiral variants, where the inherent structure of the ligand directs the formation of specific stereoisomers, a significant goal in pharmaceutical and fine chemical synthesis. nih.gov

| Catalytic System Type | Potential Role of this compound | Target Reactions | Research Focus |

| Pincer Catalysts | Forms part of a tridentate ligand scaffold, offering stability. mdpi.com | Hydrogenation/Dehydrogenation, C-C and C-N cross-coupling. mdpi.comnih.gov | Tuning steric bulk to enhance selectivity and stability. |

| Buchwald-Hartwig Amination | As a ligand component for palladium catalysts. | Formation of C-N bonds. | Improving catalyst lifetime and activity for challenging substrates. |

| Asymmetric Catalysis | As a backbone for chiral phosphine-amine or diamine ligands. nih.gov | Asymmetric hydrogenation, hydroboration. nih.gov | Achieving high enantiomeric excess (e.r.) through ligand-substrate interactions. nih.govnih.gov |

| Photoredox Catalysis | As a ligand in photoactive metal complexes. | Light-driven organic transformations. | Modifying electronic properties to tune absorption spectra and excited-state reactivity. unipd.it |

Exploration of Bio-Inspired Materials and Hybrid Systems

The field of bio-inspired materials science seeks to emulate the sophisticated hierarchical structures found in nature to create synthetic materials with exceptional properties. mdpi.comsciopen.com this compound can serve as a fundamental building block in this endeavor, particularly in the creation of organic-inorganic hybrid systems.